2-(Methylsulfonyl)isoindolin-5-amine
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Overview
Description
2-(Methylsulfonyl)isoindolin-5-amine is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol It is a derivative of isoindoline, featuring a methylsulfonyl group attached to the nitrogen atom at the 2-position and an amine group at the 5-position of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)isoindolin-5-amine typically involves the reaction of isoindoline derivatives with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)isoindolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-(Methylsulfonyl)isoindolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)isoindolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)isoindoline: Lacks the amine group at the 5-position.
Isoindoline-5-amine: Lacks the methylsulfonyl group at the 2-position.
2-(Methylthio)isoindolin-5-amine: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
2-(Methylsulfonyl)isoindolin-5-amine is unique due to the presence of both the methylsulfonyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-methylsulfonyl-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 |
InChI Key |
YYKIUBKVBKCYLU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
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